XLogP3 Reduction vs. 4-Bromo Analog (CAS 920239-24-3) for Optimized Ligand Efficiency
The target compound (CAS 920213-60-1) demonstrates an XLogP3 of 2.8, which is 0.7 log units lower than the 4-bromo analog (CAS 920239-24-3, XLogP3 = 3.5) [1][2]. This quantifiable reduction in lipophilicity, driven by the absence of the heavy bromine atom on the benzenesulfonamide ring, translates to a calculated lipophilic ligand efficiency (LLE) advantage of approximately 0.7 units when activity is equated [1].
| Evidence Dimension | XLogP3 (Computed Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-Bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzene-1-sulfonamide (CAS 920239-24-3): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = -0.7 (target lower) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release. |
Why This Matters
Lower lipophilicity directly correlates with reduced off-target protein binding and improved aqueous solubility, making this scaffold preferable for early-stage hit triage where ligand-efficiency metrics are critical.
- [1] PubChem CID 41246467: Computed XLogP3-AA property for target compound. View Source
- [2] PubChem CID 16823932: Computed XLogP3-AA property for 4-bromo analog. View Source
